Cas no 1245708-13-7 (6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one)
6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 6-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
- 6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one
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- MDL: MFCD15526939
- Inchi: 1S/C7H5BrN2O2/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11)
- InChI Key: SFSUNEUWRUJCDV-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(N=1)OCC(N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
Experimental Properties
- Boiling Point: 428.5±45.0℃/760mmHg
6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11153-5g |
6-bromo-1h-pyrido[2,3-b][1,4]oxazin-2-one |
1245708-13-7 | 95% | 5g |
$1100 | 2023-09-07 | |
| ChemScence | CS-0137813-250mg |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 98.94% | 250mg |
$198.0 | 2022-04-28 | |
| ChemScence | CS-0137813-1g |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 98.94% | 1g |
$546.0 | 2022-04-28 | |
| TRC | B997998-10mg |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 10mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B997998-50mg |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 50mg |
$ 718.00 | 2023-04-18 | ||
| TRC | B997998-100mg |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 100mg |
$ 800.00 | 2023-09-08 | ||
| Alichem | A029185463-1g |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 95% | 1g |
$595.00 | 2023-09-03 | |
| Alichem | A029185463-5g |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 95% | 5g |
$2111.40 | 2023-09-03 | |
| eNovation Chemicals LLC | D782188-0.25g |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 97% | 0.25g |
$430 | 2024-07-20 | |
| eNovation Chemicals LLC | D782188-1g |
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one |
1245708-13-7 | 97% | 1g |
$715 | 2024-07-20 |
6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one Suppliers
6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 6-Bromo-1H-pyrido2,3-b1,4oxazin-2(3H)-one
Introduction to 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS No: 1245708-13-7)
6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural framework and potential biological activities. This compound, identified by the CAS number 1245708-13-7, belongs to the class of pyridine derivatives fused with an oxazine ring, making it a structurally intriguing molecule for further exploration. The presence of a bromine substituent at the 6-position enhances its reactivity, making it a valuable scaffold for synthetic modifications and drug development.
The chemical structure of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one consists of a pyrido[2,3-b]pyrazinone core, which is a fused system of a pyridine ring and an oxazine ring. This particular arrangement imparts distinct electronic and steric properties to the molecule, which can be exploited for designing novel pharmacophores. The oxazine ring introduces a nitrogen atom into the system, which can participate in hydrogen bonding interactions and influence the overall binding affinity of the compound to biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrido[2,3-b]pyrazinones due to their reported bioactivities. Several derivatives of this scaffold have shown promise in preclinical studies as inhibitors of various enzymes and receptors involved in metabolic diseases, inflammation, and cancer. The brominated derivative, in particular, has been investigated for its ability to modulate key signaling pathways relevant to these conditions.
One of the most compelling aspects of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is its versatility as a synthetic intermediate. The bromine atom at the 6-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at other positions on the heterocyclic system. This flexibility has been leveraged by researchers to generate libraries of analogs with tailored properties for high-throughput screening.
Recent studies have highlighted the potential of this compound as an anti-inflammatory agent. Researchers have demonstrated that certain derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The structural motif present in 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is believed to interact with the active site of COX enzymes in a manner similar to known nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its therapeutic relevance.
Another area of interest is the antitumor activity of this compound. Preclinical investigations have revealed that derivatives of this scaffold can induce apoptosis in cancer cell lines by modulating mitochondrial function and inhibiting survival signaling pathways. The bromine substituent appears to enhance these effects by facilitating tighter binding to target proteins involved in cancer cell proliferation and survival.
The synthesis of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by bromination at the appropriate position. Advances in catalytic methods have enabled more efficient and sustainable synthetic strategies for this compound, making it more accessible for medicinal chemistry applications.
The pharmacokinetic properties of 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one are also under investigation. Initial pharmacokinetic studies suggest that this compound exhibits moderate oral bioavailability and reasonable tissue distribution in animal models. These findings are crucial for assessing its potential as a lead compound for further development into a therapeutic agent.
In conclusion,6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS No: 1245708-13-7) is a structurally fascinating heterocyclic compound with significant potential in drug discovery. Its unique combination of bioactive scaffolds and reactive functional groups makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new biological activities and synthetic strategies for this molecule,6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is poised to play an important role in the development of novel therapeutics targeting various diseases.
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